N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H18N4O3S2 and its molecular weight is 354.44. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
- Synthesis and Antibacterial Evaluation : Researchers synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. Eight compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antitumor and Antibacterial Agents
- Synthesis of Thiophene and N-Substituted Thieno[3,2-d] Pyrimidine Derivatives : A study reported the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing potent antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).
Antioxidant Activity
- Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling : Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and tested for antioxidant activity. One candidate showed higher activity than ascorbic acid (Aziz et al., 2021).
Selective Discrimination in Chemical and Biological Sciences
- Reaction-Based Fluorescent Probe : A new fluorescent probe was developed for the selective discrimination of thiophenols over aliphatic thiols, demonstrating application prospects in environmental and biological sciences (Wang et al., 2012).
Antifolate and Antitumor Applications
- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-Diamino-5-Ethylpyrrolo[2,3-d]pyrimidines as Antifolates : This study synthesized analogues as potential inhibitors of dihydrofolate reductase (DHFR), targeting antitumor applications (Gangjee et al., 2007).
Antiproliferative Agents
- Design, Synthesis and Molecular Docking of Novel N,N-Dimethylbenzenesulfonamide Derivatives : A study synthesized novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, demonstrating higher antiproliferative activity against human breast cancer cell line MCF-7 compared to doxorubicin (Bashandy et al., 2014).
Anticancer and Radiosensitizing Evaluation
- Synthesis, Anticancer and Radiosensitizing Evaluation of Novel Sulfonamide Derivatives : This research synthesized sulfonamide derivatives, revealing their potent in-vitro anticancer activity and their ability to enhance the cell killing effect of γ-radiation (Ghorab et al., 2015).
Anticancer and Antimicrobial Activities
- Study of Reactivity of Cyanoacetohydrazonoethyl-N-ethyl-N-methyl Benzenesulfonamide : The synthesis of various heterocyclic sulfonamides was explored, showing potent in-vitro anti-breast cancer and antimicrobial activities (Debbabi et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .
Mode of Action
It is known that the spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the biological activity of the compound . When the carbon atom is in S configuration, the biological activity of the compound is the best .
Biochemical Pathways
It is known that pyrrolidine derivatives can have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Future Directions
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c19-23(20,14-4-3-9-22-14)17-5-8-21-13-10-12(15-11-16-13)18-6-1-2-7-18/h3-4,9-11,17H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIQBOSKRKQJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.